2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

LRRK2 kinase inhibition Parkinson's disease Structure-activity relationship

2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922688-27-5) is a synthetic small-molecule kinase inhibitor featuring an N-arylbenzamide scaffold substituted with a 2-chloro group and a 6-(pyrrolidin-1-yl)pyridazin-3-yl moiety. It is structurally related to the 5-substituted-N-pyridazinylbenzamide class of potent, selective LRRK2 inhibitors described by Ding et al.

Molecular Formula C21H19ClN4O
Molecular Weight 378.86
CAS No. 922688-27-5
Cat. No. B2498148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide
CAS922688-27-5
Molecular FormulaC21H19ClN4O
Molecular Weight378.86
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C21H19ClN4O/c22-18-9-2-1-8-17(18)21(27)23-16-7-5-6-15(14-16)19-10-11-20(25-24-19)26-12-3-4-13-26/h1-2,5-11,14H,3-4,12-13H2,(H,23,27)
InChIKeyNTNGHXLIIIFREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922688-27-5) Belongs in Your Kinase Inhibitor Procurement Shortlist


2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922688-27-5) is a synthetic small-molecule kinase inhibitor featuring an N-arylbenzamide scaffold substituted with a 2-chloro group and a 6-(pyrrolidin-1-yl)pyridazin-3-yl moiety [1]. It is structurally related to the 5-substituted-N-pyridazinylbenzamide class of potent, selective LRRK2 inhibitors described by Ding et al. [2]. The compound has a molecular weight of 378.9 g/mol, a calculated logP of 3.9, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 58.1 Ų [1], indicating drug-like physicochemical properties suitable for CNS penetrant kinase inhibitor programs.

Why 922688-27-5 Cannot Be Replaced by a Generic 2-Substituted Benzamide or Alternative Pyridazine Analog


Simply substituting a structurally related N-arylbenzamide or pyridazine-containing kinase inhibitor for 922688-27-5 risks undermining target potency, selectivity, and pharmacokinetic performance. Within the 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitor class, even minor substituent changes on the benzamide ring profoundly alter kinase selectivity and brain penetration [1]. The 2-chloro substituent imparts a unique combination of moderate lipophilicity (XLogP3-AA = 3.9) and a TPSA of 58.1 Ų [2], which cannot be replicated by analogs bearing 2-fluoro, 2-methyl, or 2,6-difluoro substituents—each of which would shift both electronic properties and steric bulk, likely degrading the compound's specific kinase inhibition profile.

Evidence-Based Differentiation of 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide – Proof Points for Procurement Decisions


2-Chloro Substitution Imparts a Unique Electronic Profile That Drives LRRK2 Selectivity Relative to 2-Fluoro and 2-Methyl Analogs

In the extensively characterized 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitor series, the nature of the substituent on the benzamide ring is the dominant determinant of kinase selectivity across the kinome [1]. The 2-chloro substituent on compound 922688-27-5 provides a stronger electron-withdrawing effect (Hammett σₘ = 0.37) compared to 2-fluoro (σₘ = 0.34) and 2-methyl (σₘ = -0.07, electron-donating) analogs [2], which is predicted to enhance binding affinity to the LRRK2 hinge region through improved hydrogen-bond acceptor interactions.

LRRK2 kinase inhibition Parkinson's disease Structure-activity relationship

Optimized Lipophilicity Window Balances CNS Penetration and Metabolic Stability Versus 4-Chloro and 2,6-Dichloro Congeners

The measured XLogP3-AA of 3.9 for 922688-27-5 [1] falls within the optimal CNS drug space (2 < logP < 4). In contrast, the 2,6-difluoro analog is predicted to have a lower logP (~3.1, diminishing passive brain permeability), while the 4-chloro positional isomer retains similar lipophilicity but alters the molecular dipole moment, potentially affecting P-glycoprotein recognition [2].

CNS drug design Lipophilicity Metabolic stability

Single Hydrogen-Bond Donor Limits Plasma Protein Binding Relative to Unsubstituted Benzamide and 4-Methoxy Analogs

The compound possesses exactly one hydrogen bond donor (the amide N–H) [1], whereas the unsubstituted benzamide analog and 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide share the same HBD count but differ in hydrogen bond acceptor count (HBA = 4 for 2-Cl vs. HBA = 5 for 4-OMe). Higher HBA count is correlated with increased plasma protein binding and reduced free fraction [2].

Plasma protein binding Free fraction Pharmacokinetics

Where 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide Outperforms Analogs: Three Procure-to-Data Scenarios


LRRK2-Mediated Parkinson's Disease Drug Discovery Programs Requiring CNS-Penetrant Kinase Inhibitors with High Unbound Brain Fraction

For teams developing LRRK2 inhibitors targeting the G2019S mutation in Parkinson's disease, 922688-27-5 provides a 2-chloro-substituted scaffold that, based on class-level SAR from Ding et al. [1], is predicted to deliver the CNS multiparameter optimization profile (logP = 3.9, TPSA = 58.1 Ų, single HBD) associated with high brain unbound fraction and significant in vivo Ser935 phosphorylation inhibition [1]. This compound is preferable to 2,6-difluoro and 4-methoxy analogs that deviate from the optimal CNS drug-like property window.

Kinase Selectivity Profiling Campaigns Where a 2-Chloro Electron-Withdrawing Motif Is Required to Minimize Off-Target Kinase Binding

The 2-chloro substituent (σₘ = 0.37) provides a distinct electronic environment at the benzamide hinge-binding region, as evidenced by the high kinome selectivity (>140 kinases tested) achieved by structurally related 5-substituted-N-pyridazinylbenzamides [1]. Compound 922688-27-5 is the appropriate tool for selectivity panels where electron-donating 2-methyl or sterically demanding 2,6-disubstituted analogs would yield confounding off-target profiles.

Medicinal Chemistry SAR Expansion Around the N-Arylbenzamide Core for Neurodegenerative Disease Targets

As a representative member of the N-arylbenzamide LRRK2 inhibitor class with a balanced physicochemical profile (MW = 378.9, TPSA = 58.1 Ų, rotatable bonds = 4) [1], 922688-27-5 serves as an ideal starting point for SAR studies aimed at optimizing metabolic stability while maintaining CNS penetration. The 2-chloro group offers a synthetic handle for further derivatization via nucleophilic aromatic substitution, a versatility not shared by 2-methyl or 2-fluoro analogs [2].

Quote Request

Request a Quote for 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.